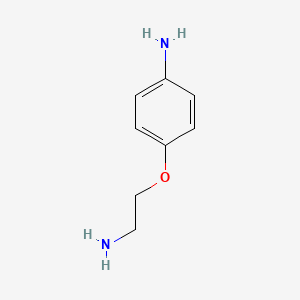

4-(2-Aminoethoxy)aniline

Description

Properties

IUPAC Name |

4-(2-aminoethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDMVWJHOWDSYFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90398968 | |

| Record name | 4-(2-Amino-ethoxy)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72210-18-5 | |

| Record name | 4-(2-Amino-ethoxy)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 4-(2-Aminoethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Aminoethoxy)aniline is a bifunctional organic molecule featuring a primary aromatic amine and an aminoethoxy side chain. This unique structural arrangement makes it a valuable building block in medicinal chemistry and materials science. The presence of two reactive amino groups and an ether linkage provides multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

The hydrochloride salt of this compound is the most commonly available form, appearing as a solid.[2] Key identifiers and properties are summarized in the table below. While experimental data for the free base is limited in publicly accessible literature, some properties can be predicted based on the known behavior of similar aromatic amines and ethers.

| Property | Value | Source |

| Chemical Name | This compound hydrochloride | [2] |

| CAS Number | 1375068-75-9 (hydrochloride salt) | [2] |

| Molecular Formula | C₈H₁₃ClN₂O (hydrochloride salt) | [2] |

| Molecular Weight | 188.66 g/mol (hydrochloride salt) | [2] |

| Physical Form | Solid | [2] |

| pKa (predicted) | ~5.40 (for a similar diamine structure) | [3] |

| Storage | Room temperature, under inert atmosphere | [2] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, the expected spectral characteristics can be inferred from the analysis of its functional groups and comparison to analogous structures like aniline and its derivatives.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the ethoxy bridge protons, and the protons of the two amino groups. The aromatic protons would likely appear as two sets of doublets in the range of δ 6.5-7.5 ppm, characteristic of a 1,4-disubstituted benzene ring. The protons of the ethoxy group (-O-CH₂-CH₂-NH₂) would likely appear as two triplets around δ 3.0-4.5 ppm. The protons of the primary aliphatic and aromatic amino groups would appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration. For aniline, the aromatic protons typically appear at δ 7.14 (t), 6.74 (t), and 6.66 (d) ppm, and the NH₂ protons as a broad singlet around 3.53 ppm in CDCl₃.[4][5]

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum would show distinct signals for the four unique carbons of the p-substituted aromatic ring, and two signals for the carbons of the ethoxy side chain. The aromatic carbons attached to the oxygen and nitrogen atoms would be the most deshielded. The chemical shifts for the aromatic carbons of aniline are approximately δ 146.7 (C-NH₂), 129.3 (CH), 118.6 (CH), and 115.2 (CH) ppm. The ethoxy carbons are expected in the range of δ 60-70 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound would be characterized by the vibrational modes of its functional groups. Key expected absorptions include:

-

N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ for the primary aromatic and aliphatic amines. For aniline, these bands appear around 3433 cm⁻¹ and 3356 cm⁻¹.[6][7]

-

C-N stretching: Aromatic C-N stretching is expected around 1250-1350 cm⁻¹.[8]

-

C-O stretching: The ether C-O-C stretching would likely appear in the 1000-1300 cm⁻¹ region.

-

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H bending: Out-of-plane bending for a 1,4-disubstituted ring around 800-850 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected. Common fragmentation patterns would involve cleavage of the ethoxy side chain. For aniline, the molecular ion peak is observed at m/z 93.[9] Electrospray ionization (ESI) would likely show the protonated molecule [M+H]⁺.[10]

Synthesis

A plausible synthetic route to this compound involves a two-step process starting from 4-aminophenol. This general approach is common for the synthesis of aniline derivatives.[11]

Caption: General synthetic pathways to this compound.

Experimental Protocol: Synthesis of this compound (Illustrative)

This protocol is a generalized procedure based on common methods for the synthesis of similar compounds.[12]

-

Protection of the Amino Group (Optional but Recommended): Start with 4-nitrophenol. The nitro group can be reduced to an amine in a later step.

-

Ether Synthesis (Williamson Ether Synthesis):

-

To a solution of 4-nitrophenol in a suitable solvent such as acetone or DMF, add a base like potassium carbonate.

-

Add N-Boc-2-bromoethylamine to the mixture.

-

Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC).

-

After cooling, filter the mixture and concentrate the filtrate.

-

Purify the crude product, tert-butyl (2-(4-nitrophenoxy)ethyl)carbamate, by column chromatography.

-

-

Reduction of the Nitro Group:

-

Dissolve the purified product in a solvent like ethanol or ethyl acetate.

-

Add a reducing agent such as palladium on carbon (Pd/C) and subject the mixture to a hydrogen atmosphere, or use a chemical reducing agent like stannous chloride (SnCl₂).[11]

-

Monitor the reaction by TLC until completion.

-

Filter the catalyst (if using Pd/C) and concentrate the solvent to obtain tert-butyl (2-(4-aminophenoxy)ethyl)carbamate.

-

-

Deprotection:

-

Dissolve the Boc-protected compound in a solvent like dioxane or methanol.

-

Add a strong acid, such as hydrochloric acid, to remove the Boc protecting group.

-

Stir the reaction at room temperature until deprotection is complete.

-

The product, this compound, may precipitate as its hydrochloride salt. The salt can be collected by filtration.

-

Reactivity

The chemical reactivity of this compound is dictated by its three main functional components: the primary aromatic amine, the primary aliphatic amine, and the ether linkage.

Caption: Reactivity map of this compound.

-

Aromatic Amine: The aniline moiety is a versatile functional group.

-

Basicity: The aromatic amine is a weak base due to the delocalization of the nitrogen lone pair into the benzene ring.[13]

-

Acylation: It readily reacts with acyl chlorides or anhydrides to form amides.[14]

-

Alkylation: N-alkylation can be achieved, though selectivity between the two amino groups can be a challenge.[14]

-

Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures converts the aromatic amine to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents onto the aromatic ring.[14]

-

-

Aliphatic Amine: The primary aliphatic amine at the end of the ethoxy chain is more basic than the aromatic amine and is a stronger nucleophile.[13] It will readily undergo reactions typical of primary amines, such as acylation, alkylation, and reductive amination.

-

Ether Linkage: The ether bond is generally stable but can be cleaved under harsh conditions, for example, by heating with a strong acid like HBr.

Applications in Drug Discovery

Aniline and its derivatives are common structural motifs in many pharmaceutical compounds.[15] The presence of the aminoethoxy side chain in this compound offers several advantages in drug design:

-

Scaffold for Synthesis: It serves as a versatile scaffold for building more complex molecules. The two amino groups provide handles for introducing a variety of substituents to explore structure-activity relationships.[1]

-

Improved Physicochemical Properties: The aminoethoxy group can improve the solubility and pharmacokinetic properties of a drug candidate. The basic aliphatic amine can be protonated at physiological pH, which can enhance water solubility.

-

Modulation of Biological Activity: The flexible ether linkage and the terminal amino group can form important hydrogen bonds with biological targets such as enzymes and receptors, potentially increasing binding affinity and selectivity.

While anilines are widely used, they can sometimes be associated with metabolic instability or toxicity.[3] Therefore, careful toxicological evaluation of any new drug candidate containing this moiety is essential.

Safety and Handling

Aromatic amines as a class of compounds should be handled with care due to their potential toxicity.[14] Many are readily absorbed through the skin and can be harmful if inhaled or ingested.[16]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat when handling this compound and its derivatives.[16]

-

Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.[16]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Analytical Methods

The purity and identity of this compound can be assessed using a variety of standard analytical techniques.

-

Chromatography: High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity of the compound. Gas Chromatography (GC) may also be used, potentially after derivatization of the polar amino groups.[6]

-

Spectroscopy: NMR, IR, and MS are essential for structural confirmation, as detailed in the spectroscopic data section.

-

Titration: The basic amino groups can be quantified by acid-base titration.

Illustrative HPLC Method Protocol

-

Column: A C18 reversed-phase column is typically suitable for the analysis of aromatic compounds.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the aniline chromophore absorbs, typically around 254 nm.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent.

-

Injection: Inject a small volume (e.g., 10 µL) onto the column.

-

Analysis: The purity is determined by the relative area of the main peak. The identity can be confirmed by comparing the retention time to that of a reference standard.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and materials science. Its bifunctional nature allows for a wide range of chemical transformations, enabling the synthesis of diverse libraries of compounds for biological screening. While specific experimental data is somewhat limited in the public domain, its chemical properties can be reliably predicted based on the well-understood chemistry of aromatic amines and ethers. As with all aromatic amines, proper safety precautions are essential when handling this compound.

References

-

PubChem. 4-(2-Aminoethyl)aniline hydrochloride. [Link]

-

ChemBK. 4-[2-(4-aminophenoxy)ethoxy]aniline. [Link]

-

SpectraBase. 4-[2-(4-aminophenoxy)ethoxy]aniline - Optional[FTIR] - Spectrum. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). [Link]

-

National Institutes of Health. Synthesis of Selectively 13C/2H/15N‐ Labeled Arginine to Probe Protein Conformation and Interaction by NMR Spectroscopy. [Link]

-

SpectraBase. 4-[2-(Dimethylamino)ethoxy]aniline - Optional[13C NMR] - Chemical Shifts. [Link]

-

MySkinRecipes. This compound hydrochloride. [Link]

-

The Royal Society of Chemistry. First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. [Link]

-

Oriental Journal of Chemistry. Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. [Link]

-

ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... [Link]

-

ResearchGate. Further application of our protocol a Four aniline examples for... | Download Scientific Diagram. [Link]

-

YouTube. synthesis of anilines. [Link]

-

Journal of Chemical and Pharmaceutical Research. Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. [Link]

-

ResearchGate. Synthesis of 2-ethyl-4-methoxy aniline via four-step process. [Link]

-

PubMed. Characterizing the Tautomers of Protonated Aniline Using Differential Mobility Spectrometry and Mass Spectrometry. [Link]

-

National Institute of Standards and Technology. Aniline - the NIST WebBook. [Link]

-

ResearchGate. REMPI-TOF mass spectra for aniline recorded at a 293.859 nm, resonant.... [Link]

-

International Journal of Basic & Applied Sciences. Study on Infrared Spectra of Poly Aniline Synthesized by Chemical Oxidation Method. [Link]

-

ResearchGate. The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. [Link]

-

PubChem. 4-Methoxy-2-nitroaniline. [Link]

Sources

- 1. This compound hydrochloride [myskinrecipes.com]

- 2. This compound hydrochloride | 1375068-75-9 [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. rsc.org [rsc.org]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012) [hmdb.ca]

- 6. researchgate.net [researchgate.net]

- 7. Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study – Material Science Research India [materialsciencejournal.org]

- 8. Study on Infrared Spectra of Poly Aniline Synthesized by Chemical Oxidation Method – Oriental Journal of Chemistry [orientjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. Characterizing the Tautomers of Protonated Aniline Using Differential Mobility Spectrometry and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 4-[2-(dimethylamino)ethoxy]aniline | 62345-76-0 [sigmaaldrich.com]

- 14. benchchem.com [benchchem.com]

- 15. fluorochem.co.uk [fluorochem.co.uk]

- 16. spectrabase.com [spectrabase.com]

4-(2-Aminoethoxy)aniline CAS number

A n In-Depth Technical Guide to 4-(2-Aminoethoxy)aniline

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound is a versatile bifunctional molecule of significant interest to the chemical, pharmaceutical, and materials science sectors. Characterized by an aniline core, a flexible ethylene glycol linker, and a terminal primary amine, this compound serves as a crucial building block for the synthesis of more complex molecular architectures. Its unique structure allows for differential reactivity at two distinct amine sites, making it an ideal intermediate for creating targeted therapeutics, advanced polymers, and specialized dyes. This guide provides a comprehensive overview of its chemical identity, synthesis, reactivity, applications, and handling protocols, tailored for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

This compound is an aromatic amine that possesses both a primary aromatic amine (the aniline moiety) and a primary aliphatic amine, separated by an ether linkage. This distinct structural arrangement imparts a unique set of properties. The compound is most commonly supplied and handled as a hydrochloride salt to improve its stability and solubility in aqueous media.[1]

Table 1: Core Physicochemical Data

| Property | Value | CAS Number | Source(s) |

| Chemical Name | This compound | Free Base: Not assigned | - |

| This compound hydrochloride | 1375068-75-9 | [1][2][3][4] | |

| This compound dihydrochloride | 1158411-43-8 | - | |

| Molecular Formula | C₈H₁₂N₂O (Free Base) | - | |

| C₈H₁₃ClN₂O (Hydrochloride) | [1][2] | ||

| Molecular Weight | 152.19 g/mol (Free Base) | - | |

| 188.66 g/mol (Hydrochloride) | [1][2][4] | ||

| Physical Form | Solid | [3] | |

| Purity | Typically ≥97% | [3] | |

| Storage | Room temperature, under inert atmosphere | [1][3] |

Synthesis and Chemical Reactivity

The synthesis of this compound leverages well-established reactions in organic chemistry, primarily focusing on the formation of the ether bond and the introduction of the amine functionalities.

Generalized Synthetic Pathway

A common and logical synthetic route involves a two-step process starting from a readily available nitroaromatic precursor.

-

Williamson Ether Synthesis: 4-Nitrophenol is reacted with a protected 2-aminoethyl halide (e.g., 2-(Boc-amino)ethyl bromide) under basic conditions. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the aliphatic amine, preventing it from interfering with the etherification reaction.

-

Reduction of the Nitro Group: The resulting nitro compound is then subjected to a reduction reaction to convert the nitro group (-NO₂) into a primary aromatic amine (-NH₂). This is a critical step in the synthesis of anilines.[5] A variety of reducing agents can be employed, such as catalytic hydrogenation (H₂ over Palladium catalyst), or milder chemical reductants like iron in acetic acid or stannous chloride (SnCl₂) in an alcohol solvent.[5] The choice of reductant is crucial, especially if other sensitive functional groups are present in the molecule.[5]

-

Deprotection: Finally, the Boc protecting group is removed under acidic conditions to reveal the primary aliphatic amine, yielding the target compound.

Chemical Reactivity

The utility of this compound stems from the differential reactivity of its two primary amine groups.

-

Aromatic Amine (Aniline Moiety): This group is less basic due to the delocalization of the nitrogen lone pair into the aromatic π-system. It readily undergoes electrophilic substitution on the aromatic ring and can be converted into a diazonium salt, a versatile intermediate for introducing a wide range of functional groups.[6] Acylation and sulfonylation reactions are also common transformations for this group.[6]

-

Aliphatic Amine: This terminal amine is more nucleophilic and basic than its aromatic counterpart. It is readily protonated and can be selectively alkylated or acylated under controlled conditions. This differential reactivity allows for its use as a strategic attachment point for linkers or pharmacophores in drug design.

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a valuable building block in medicinal chemistry and materials science.[6][7]

Pharmaceutical Intermediate

Aniline and its derivatives are foundational scaffolds in a vast number of pharmaceutical compounds, including antidepressants, antipsychotics, and anti-inflammatory drugs.[1] The presence of two reactive sites on this compound allows it to function as a versatile linker or intermediate in the synthesis of complex drug candidates.[1]

-

Scaffold for Targeted Therapies: The aniline core is a well-established pharmacophore in kinase inhibitors.[8] The aminoethoxy side chain can be used to attach solubility-enhancing groups or vectors that target specific cellular compartments.

-

Linker for PROTACs and ADCs: The molecule's structure is well-suited for use as a component of linkers in advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), connecting a targeting moiety to a payload.

Materials Science

The dual amine functionality allows for its use in polymerization reactions. It can act as a cross-linking agent or as a monomer in the synthesis of specialty polymers and dyes, where its structure can influence properties like color fastness, stability, and conductivity.[1][7]

Analytical Methodologies

Accurate characterization and quantification of this compound are essential for quality control and research applications. High-Performance Liquid Chromatography (HPLC) is the most common and robust analytical technique.

HPLC Protocol for Aniline Derivatives

While a specific method for this exact molecule is not published, a general protocol for related aniline compounds can be adapted. The following is a representative isocratic HPLC method.

Objective: To determine the purity of a this compound sample.

Instrumentation:

-

HPLC system with UV detector

-

C18 reversed-phase column (e.g., 15 cm x 4.6 mm, 5 µm particle size)[9]

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Sulfuric acid or another suitable buffer[10]

-

Sample of this compound hydrochloride, accurately weighed.

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v).[9] Buffer as needed (e.g., 0.05% H₂SO₄) to ensure consistent protonation and peak shape.[10] Degas the mobile phase before use.

-

Standard Preparation: Prepare a stock solution of the analyte in the mobile phase at a concentration of approximately 1 mg/mL. Perform serial dilutions to create calibration standards if quantification is required.

-

Chromatographic Conditions:

-

Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions.

-

Data Interpretation: Identify the peak corresponding to this compound based on its retention time. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Safety, Handling, and Storage

As with all aniline derivatives, this compound and its salts must be handled with appropriate caution.

Table 2: GHS Hazard Information (for Hydrochloride Salt)

| Pictogram | Signal Word | Hazard Statements |

| Warning | H315: Causes skin irritation.[3]H319: Causes serious eye irritation.[3] |

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a dry, cool, and well-ventilated place.[4]

-

Keep under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[1][3]

First Aid Measures:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Ingestion/Inhalation: Move the person to fresh air. If swallowed or if respiratory symptoms occur, seek immediate medical advice.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in drug discovery and materials science. Its bifunctional nature, combining a reactive aniline core with a flexible aminoethoxy side chain, provides chemists with a powerful tool for constructing complex molecules with tailored properties. Understanding its synthesis, reactivity, and handling requirements is crucial for leveraging its full potential in research and development.

References

-

MySkinRecipes. (n.d.). This compound hydrochloride. Retrieved from [Link]

-

LookChem. (n.d.). Cas 22494-91-3, 4-[2-(diethylamino)ethoxy]aniline. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound,Hydrochloride | CAS No : 1375068-75-9. Retrieved from [Link]

- Supporting Information. (n.d.).

-

SpectraBase. (n.d.). 4-[2-(Dimethylamino)ethoxy]aniline. Retrieved from [Link]

-

PubChem. (2024). 4-[2-(2-Aminoethylsulfonyl)ethoxy]aniline. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4-(2-(2-Ethoxyethoxy)ethoxy)aniline. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. Retrieved from [Link]

-

ResearchGate. (2010). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Retrieved from [Link]

-

Chem Help ASAP. (2020, January 21). synthesis of anilines [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2008). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Retrieved from [Link]

-

Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]

-

ResearchGate. (2021). Reactions for making widely used aniline compounds break norms of synthesis. Retrieved from [Link]

Sources

- 1. This compound hydrochloride [myskinrecipes.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound hydrochloride | 1375068-75-9 [sigmaaldrich.com]

- 4. This compound, HCl - CAS:1375068-75-9 - Sunway Pharm Ltd [3wpharm.com]

- 5. m.youtube.com [m.youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. 4-(2-(2-Ethoxyethoxy)ethoxy)aniline [myskinrecipes.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Chromatogram Detail [sigmaaldrich.com]

- 10. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

An In-depth Technical Guide to 4-(2-Aminoethoxy)aniline: Properties, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 4-(2-Aminoethoxy)aniline. It moves beyond basic data to provide actionable insights into its synthesis, characterization, and application, emphasizing the scientific rationale behind methodological choices.

Core Physicochemical Properties

This compound, often supplied as its hydrochloride salt for enhanced stability and solubility, is a bifunctional aromatic amine crucial in synthetic chemistry.[1] Its structure, featuring a primary aromatic amine and a terminal primary aliphatic amine connected by an ethoxy linker, makes it a versatile building block, particularly in medicinal chemistry and materials science.[2][3] The fundamental properties of its hydrochloride form are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂O·HCl | [4] |

| Molecular Weight | 188.66 g/mol | [1][4] |

| CAS Number | 1375068-75-9 | [4] |

| Appearance | Solid | |

| Storage Conditions | Room temperature, under inert atmosphere, sealed in dry conditions. | [4] |

The presence of two distinct amine groups with different pKa values allows for selective chemical modifications, a feature that is highly valuable in multi-step syntheses. The aniline nitrogen provides a nucleophilic center and a site for diazotization reactions, while the terminal amine on the ethoxy chain offers a flexible point for conjugation.[2]

Synthesis and Purification Strategy

The synthesis of anilines typically involves the reduction of a corresponding nitroaromatic compound.[5] This is a robust and widely applicable method due to the accessibility of nitroaromatics via electrophilic nitration.

A logical and field-proven synthetic route to this compound is a two-step process starting from 4-nitrophenol:

-

Williamson Ether Synthesis: 4-nitrophenol is first deprotonated with a suitable base (e.g., K₂CO₃) to form the phenoxide. This nucleophile then displaces a leaving group from a protected 2-aminoethanol derivative, such as N-(2-bromoethyl)phthalimide. The phthalimide group is an excellent protecting group for the primary amine, preventing it from interfering in the ether synthesis.

-

Reduction and Deprotection: The resulting nitro compound is then subjected to catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst) or chemical reduction (e.g., using iron in acetic acid or stannous chloride).[5] These conditions simultaneously reduce the nitro group to the aniline and can cleave the protecting group to reveal the primary aliphatic amine, yielding the final product.

Causality in Method Selection:

-

Protection Strategy: Protecting the aliphatic amine is critical to prevent N-arylation, where it would otherwise compete with the phenoxide in attacking the aromatic ring (if the synthesis were attempted in reverse) or self-react.

-

Reduction Method: Catalytic hydrogenation is often preferred for its clean reaction profile and high yields. However, chemical reductants like Fe/CH₃COOH are valuable alternatives if the molecule contains other functional groups (e.g., halides) that are sensitive to hydrogenolysis.[5]

Analytical Characterization and Quality Control Workflow

Ensuring the identity, purity, and stability of this compound is paramount for its use in sensitive applications like drug development. A multi-technique approach is required for a comprehensive assessment.

Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons (typically in the 6.5-7.5 ppm region), the two methylene groups of the ethoxy linker (around 3.5-4.5 ppm), and the amine protons.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound, with the protonated molecule [M+H]⁺ being the primary ion observed.

Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile organic compounds like this compound.[6][7]

Protocol: Reverse-Phase HPLC for Purity Analysis

-

Instrumentation: An HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size), an autosampler, and a column oven.[6]

-

Mobile Phase Preparation:

-

Solvent A: HPLC-grade water with 0.1% formic acid (for MS compatibility).

-

Solvent B: HPLC-grade acetonitrile with 0.1% formic acid.

-

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) to a final concentration of approximately 1 mg/mL.[6]

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

UV Detection: 254 nm.

-

Gradient: A typical gradient would be 5% to 95% Solvent B over 20 minutes, followed by a 5-minute hold and a 5-minute re-equilibration at initial conditions.

-

-

Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Rationale for HPLC Method:

-

Reverse-Phase C18 Column: This stationary phase is ideal for retaining and separating moderately polar aromatic compounds.

-

Acidified Mobile Phase: The use of formic or phosphoric acid improves peak shape by ensuring the amine functional groups are protonated.[8]

-

Gradient Elution: A gradient is necessary to ensure that any impurities with significantly different polarities are eluted from the column and detected.

Quality Control Workflow Diagram

The following diagram illustrates a standard workflow for the quality control of a newly synthesized or procured batch of this compound.

Caption: Quality control workflow for this compound.

Applications in Drug Development and Research

Aniline and its derivatives are foundational scaffolds in medicinal chemistry, serving as precursors for a wide range of pharmaceuticals including antibiotics, analgesics, and anti-inflammatory drugs.[9][10] The specific structure of this compound makes it highly suitable for use as a linker molecule in the development of complex biotherapeutics.

Key Application: Linker for Antibody-Drug Conjugates (ADCs)

In an ADC, a cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer cell antigen. The linker's role is critical for the ADC's stability in circulation and its ability to release the payload inside the target cell.

The bifunctional nature of this compound is ideal for this purpose:

-

The aniline group can be converted into a diazonium salt, which can then be used in coupling reactions to attach it to the drug molecule.

-

The terminal primary amine provides a reactive handle for conjugation to the antibody, often through an amide bond formed with an activated carboxylic acid on the antibody or another part of the linker construct.

Experimental Workflow: Amide Bond Formation

The following diagram illustrates the general workflow for conjugating the terminal amine of a this compound-derived linker to a protein (e.g., an antibody).

Caption: Workflow for protein conjugation via amide bond formation.

Safety and Handling

Aniline and its derivatives are classified as hazardous substances and must be handled with extreme caution.[11]

-

Toxicity: Anilines are toxic if swallowed, inhaled, or absorbed through the skin.[12][13] They can cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen, leading to symptoms like headache, dizziness, and cyanosis (blue skin).[11][12]

-

Carcinogenicity: Aniline is suspected of causing cancer and genetic defects.[11][12][13] All contact should be minimized.

-

Handling Precautions: Always work in a well-ventilated chemical fume hood.[14] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[14] Avoid creating dust or aerosols.

-

First Aid: In case of skin contact, immediately wash the affected area with plenty of soap and water.[13] For eye contact, rinse cautiously with water for several minutes.[14] If inhaled, move the person to fresh air.[13] In all cases of significant exposure, seek immediate medical attention.[11][13]

Always consult the latest Safety Data Sheet (SDS) for the specific compound before handling.[12][13][14]

References

-

ChemBK. 4-[2-(4-aminophenoxy)ethoxy]aniline. Available at: [Link]

-

MySkinRecipes. This compound hydrochloride. Available at: [Link]

-

ResearchGate. Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Available at: [Link]

-

Bloom Tech. Can Aniline Be Used In Drug Development?. Available at: [Link]

-

MySkinRecipes. 4-(2-(2-Ethoxyethoxy)ethoxy)aniline. Available at: [Link]

-

Coherent Market Insights. The Role of Aniline in Diverse Industries How Companies Leverage Its Benefits. Available at: [Link]

-

New Jersey Department of Health. Aniline - Hazardous Substance Fact Sheet. Available at: [Link]

-

Cresset Group. Aniline replacement in drug-like compounds. Available at: [Link]

-

U.S. Environmental Protection Agency. Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. Available at: [Link]

-

Wikipedia. Aniline. Available at: [Link]

- Google Patents. CN102180800A - Synthesis method of aniline compound.

-

Chem Help ASAP (YouTube). synthesis of anilines. Available at: [Link]

-

The Royal Society of Chemistry. First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Available at: [Link]

-

SIELC Technologies. Separation of 4-(Chloroethoxy)aniline on Newcrom R1 HPLC column. Available at: [Link]

Sources

- 1. This compound hydrochloride [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. 4-(2-(2-Ethoxyethoxy)ethoxy)aniline [myskinrecipes.com]

- 4. This compound, HCl - CAS:1375068-75-9 - Sunway Pharm Ltd [3wpharm.com]

- 5. m.youtube.com [m.youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Separation of 4-(Chloroethoxy)aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. bloomtechz.com [bloomtechz.com]

- 10. coherentmarketinsights.com [coherentmarketinsights.com]

- 11. nj.gov [nj.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to the Synthesis of 4-(2-Aminoethoxy)aniline

Introduction

4-(2-Aminoethoxy)aniline is a bifunctional aromatic compound featuring a primary aromatic amine and a primary aliphatic amine linked by an ether bridge. This unique structure makes it a valuable intermediate and building block in the development of a diverse range of complex molecules. Its applications are found in medicinal chemistry, where it can be incorporated into pharmacologically active agents, and in materials science for the synthesis of specialty polymers and dyes.[1] This guide provides a comprehensive overview of the logical and field-proven synthetic pathways to this compound, emphasizing the chemical principles that govern the choice of reagents and reaction conditions, and offering detailed experimental protocols for researchers and drug development professionals.

Chapter 1: Retrosynthetic Analysis and Core Strategies

A retrosynthetic analysis of this compound reveals two primary strategic disconnections, which form the basis of the most logical forward synthetic plans.

-

C(aryl)-O Bond Disconnection: This is the most common and robust approach. It disconnects the molecule into a C2 synthon (the aminoethoxy unit) and a C6 synthon (the aminophenyl unit). In the forward synthesis, this translates to forming the ether bond first, followed by the generation or modification of the aniline moiety.

-

C(aryl)-N Bond Disconnection: This approach involves forming the aniline C-N bond on a pre-existing aminoethoxy-substituted benzene ring. This is typically achieved via the reduction of a corresponding nitroaromatic precursor.

These two strategies lead to the two primary synthetic pathways detailed in this guide.

Caption: Retrosynthetic analysis of this compound.

Chapter 2: Pathway I: Ether Formation Followed by Nitro Group Reduction

This pathway is arguably the most reliable and widely applicable due to the high efficiency of its constituent reactions: a Williamson ether synthesis followed by a nitroarene reduction. It strategically installs the stable ether linkage before the more sensitive aniline group is revealed.

Step 1: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for forming ether linkages via an SN2 reaction between an alkoxide and an alkyl halide.[2][3] In this pathway, the phenoxide of 4-nitrophenol acts as the nucleophile.

-

Choice of Reactants:

-

Phenol Component: 4-Nitrophenol is an ideal starting material. The electron-withdrawing nitro group increases the acidity of the phenolic proton (pKa ≈ 7.1), facilitating its deprotonation to the nucleophilic phenoxide under relatively mild basic conditions.

-

Alkyl Component: Direct reaction with 2-aminoethanol is problematic due to the nucleophilicity of its own amino group. Therefore, a protected form is required. tert-Butoxycarbonyl (Boc) is an excellent choice for the protecting group as it is stable to the basic conditions of the ether synthesis and can be removed efficiently under acidic conditions that do not affect the product.[4][5] The corresponding electrophile would be N-Boc-2-bromoethylamine or the more stable and commonly used N-Boc-2-aminoethyl tosylate.

-

-

Reaction Causality: The reaction proceeds by deprotonating 4-nitrophenol with a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as acetonitrile or DMF.[6] The resulting 4-nitrophenoxide ion then attacks the primary carbon of the protected aminoethyl electrophile, displacing the leaving group (e.g., bromide or tosylate) to form the intermediate, tert-butyl (2-(4-nitrophenoxy)ethyl)carbamate.

Step 2: Nitro Group Reduction & Deprotection

The conversion of the nitro intermediate to the final aniline product requires two key transformations: reduction of the nitro group and removal of the Boc protecting group.

-

Nitro Reduction: A variety of methods are available for the reduction of aromatic nitro groups.[7][8] The choice of method depends on factors like scale, available equipment, and tolerance of other functional groups.

| Method | Reducing Agent/Catalyst | Solvent | Pros | Cons |

| Catalytic Hydrogenation | H₂, Pd/C (5-10 mol%) | Methanol, Ethanol, Ethyl Acetate | Clean, high yield, atmospheric pressure often sufficient. | Requires specialized hydrogenation equipment; catalyst can be pyrophoric. |

| Catalytic Transfer Hydrogenation | Formic acid or Isopropanol with Pd/C, Ru, or Ir catalyst[9][10] | Methanol, Ethanol | Avoids use of gaseous H₂; generally fast and high-yielding. | Requires careful optimization of catalyst and hydrogen donor. |

| Metal/Acid Reduction | SnCl₂·2H₂O | Ethanol | High functional group tolerance; effective and reliable.[8] | Produces stoichiometric tin waste, requiring extensive workup. |

| Metal/Acid Reduction | Fe, NH₄Cl or HCl | Ethanol/Water | Inexpensive and effective.[8] | Generates large amounts of iron sludge; workup can be cumbersome. |

-

Boc Deprotection: The Boc group is labile to strong acid.[5][11] Treatment of the intermediate with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of hydrochloric acid (HCl) in dioxane or methanol will efficiently cleave the carbamate, releasing the free amine.[5][12] Often, the acidic conditions used in metal/acid reductions (like SnCl₂/HCl) can achieve both nitro reduction and Boc deprotection in a single step. If catalytic hydrogenation is used, a separate acidic workup or subsequent deprotection step is necessary.

Caption: Synthetic scheme for Pathway I.

Experimental Protocol: Pathway I

Part A: Synthesis of tert-butyl (2-(4-nitrophenoxy)ethyl)carbamate

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitrophenol (1.0 eq.), potassium carbonate (2.0 eq.), and dimethylformamide (DMF, approx. 5 mL per 1 g of 4-nitrophenol).

-

Stir the mixture at room temperature for 15 minutes to form the phenoxide.

-

Add N-Boc-2-bromoethylamine (1.1 eq.) to the mixture.

-

Heat the reaction to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and pour it into cold water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate, which can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) if necessary.

Part B: Synthesis of this compound

-

Dissolve the intermediate from Part A (1.0 eq.) in methanol (approx. 10 mL per 1 g).

-

Carefully add Palladium on carbon (10% w/w, approx. 5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (3x).

-

Stir the reaction vigorously under a hydrogen atmosphere (balloon or 1 atm) at room temperature for 6-12 hours, or until TLC indicates complete consumption of the starting material.

-

Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol. Caution: The Pd/C catalyst may be pyrophoric and should not be allowed to dry in the air.

-

To the filtrate, add a 4 M solution of HCl in dioxane (4-5 eq.) and stir at room temperature for 2-4 hours to effect deprotection.

-

Concentrate the solution under reduced pressure. The product can be isolated as the hydrochloride salt or neutralized with a base (e.g., NaOH or NaHCO₃ solution) and extracted with an organic solvent to yield the free base.

Chapter 3: Pathway II: Synthesis from 4-Aminophenol

An alternative strategy involves starting with 4-aminophenol and attaching the aminoethoxy side chain. This pathway presents a unique challenge: the competing nucleophilicity of the aromatic amine and the phenolic hydroxyl group. Direct alkylation would likely lead to a mixture of N- and O-alkylated products.[13] Therefore, protection of the amine is a critical first step.

Step 1: N-Protection of 4-Aminophenol

The amino group of 4-aminophenol must be rendered non-nucleophilic before the etherification step. A simple and effective method is acetylation with acetic anhydride to form N-(4-hydroxyphenyl)acetamide, commonly known as paracetamol or acetaminophen.[8] This transformation is robust, high-yielding, and uses inexpensive reagents.

Step 2: Etherification and Deprotection

With the amine protected as an amide, the Williamson ether synthesis can proceed on the phenolic hydroxyl group as described in Pathway I.

-

Etherification: The N-acetyl-4-aminophenol is deprotonated with a base (e.g., K₂CO₃) and reacted with a protected 2-haloethylamine, such as N-Boc-2-bromoethylamine.

-

Deprotection: The final step requires the hydrolysis of two protecting groups: the N-acetyl group and the N-Boc group. This is typically achieved under harsh conditions, such as refluxing in strong aqueous acid (e.g., 6 M HCl). The amide hydrolysis requires more forcing conditions than the Boc deprotection. This one-pot deprotection step drives the reaction to completion, yielding the desired product, often isolated as its dihydrochloride salt.

Caption: Synthetic scheme for Pathway II.

Chapter 4: Purification and Characterization

The final product, this compound, is a basic compound and can be purified using several standard techniques.

-

Acid-Base Extraction: After the reaction, the crude product can be dissolved in an organic solvent (e.g., ethyl acetate) and washed with a dilute acid (e.g., 1 M HCl). The product will be protonated and move into the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent.[13]

-

Crystallization: The product can often be purified by crystallization, either as the free base or, more commonly, as a salt (e.g., hydrochloride or dihydrochloride). This is an effective method for removing minor impurities.

-

Column Chromatography: For high purity, flash column chromatography on silica gel is effective. Because the product contains two basic amine groups, it can interact strongly with the acidic silica gel, leading to tailing. This can be mitigated by adding a small amount of a volatile base, like triethylamine (0.5-1%), to the eluent (e.g., a dichloromethane/methanol mixture).[14]

Chapter 5: Safety Considerations

The synthesis of this compound involves several hazardous materials and procedures. A thorough risk assessment must be conducted before any experimental work.

-

4-Nitrophenol: Toxic if swallowed, in contact with skin, or if inhaled.[15][16] It may cause damage to organs through prolonged or repeated exposure.[17] It can also decompose violently upon heating and presents a dust explosion hazard.[18] All handling should be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

2-Aminoethanol (Ethanolamine): Corrosive and causes severe skin burns and eye damage.[19][20] It is also harmful if swallowed or inhaled.[21] Handle with extreme care in a fume hood.

-

Solvents: DMF is a reproductive toxin. Dichloromethane is a suspected carcinogen. Ethers like THF can form explosive peroxides. Always use in a well-ventilated area and handle with appropriate care.

-

Catalysts: Palladium on carbon (Pd/C) is flammable and can be pyrophoric, especially after use when it is dry and saturated with hydrogen.[9] It should always be handled in an inert atmosphere and never allowed to dry in the air.

-

Aniline Products: Aromatic amines are generally toxic and are readily absorbed through the skin. The final product should be handled with care, assuming it has a similar hazard profile.

Conclusion

The synthesis of this compound is most reliably achieved via a two-step sequence involving the Williamson ether synthesis between 4-nitrophenol and a protected 2-aminoethanol derivative, followed by the reduction of the nitro group and subsequent deprotection. This pathway offers high yields, operational simplicity, and utilizes well-understood, robust chemical transformations. While the alternative route starting from 4-aminophenol is viable, it requires additional protection/deprotection steps. The choice of nitro reduction method in the primary pathway can be tailored to the specific laboratory setting, with catalytic transfer hydrogenation offering a modern, safe, and efficient alternative to traditional methods. Careful purification and adherence to strict safety protocols are essential for the successful and safe synthesis of this valuable chemical intermediate.

References

-

Anonymous. (n.d.). Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines. RSC Publishing. Retrieved from [Link]

-

Anonymous. (n.d.). A simple and efficient in situ generated ruthenium catalyst for chemoselective transfer hydrogenation of nitroarenes: kinetic and mechanistic studies and comparison with iridium systems. RSC Publishing. Retrieved from [Link]

-

ACS Publications. (n.d.). Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol | Organic Process Research & Development. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed mechanism for transfer hydrogenation of nitroarenes over Pd/ZrP. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

-

Australian Government Department of Health. (2013, September 12). Ethanol, 2-amino-: Human health tier II assessment. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

-

ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. Retrieved from [Link]

- Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Aminoethanol. Retrieved from [Link]

-

National Institutes of Health. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]

-

Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?. Retrieved from [Link]

- Google Patents. (n.d.). US2377511A - Purification of amine reaction mixtures.

-

Occupational Safety and Health Administration. (2024, March 28). ETHANOLAMINE (2-AMINOETHANOL). Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

ReactionFlash. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

-

Khan Academy. (n.d.). Williamson ether synthesis (video). Retrieved from [Link]

-

PubMed. (2018, July 3). A highly selective conversion of toxic nitrobenzene to nontoxic aminobenzene by Cu2O/Bi/Bi2MoO6. Retrieved from [Link]

-

YouTube. (2020, April 20). Williamson Ether Synthesis. Retrieved from [Link]

-

National Institutes of Health. (2022, February 17). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from [Link]

-

YouTube. (2024, June 10). Reduction | Nitrobenzene | Under Various Conditions |. Retrieved from [Link]

-

RSC Publishing. (n.d.). Selective photocatalytic reduction of nitrobenzene to anilines, azoxybenzene, and azobenzene: a solvent-dependent and light-induced process mediated by a CdS/NH2-MIL-125 nanocomposite. Retrieved from [Link]

- ResearchGate. (n.d.). Reduction of nitrobenzene with CO/H 2 O in the presence of cis- [Rh(CO).... Retrieved from https://www.researchgate.

-

ResearchGate. (n.d.). Reduction of Nitrobenzene is Catalyzed by in situ-generated MnCl2. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Aminophenol. Retrieved from [Link]

-

PubMed. (2025, March 1). Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. Retrieved from [Link]

Sources

- 1. Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. jk-sci.com [jk-sci.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. 4-Aminophenol synthesis - chemicalbook [chemicalbook.com]

- 8. 4-Aminophenol - Wikipedia [en.wikipedia.org]

- 9. Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. A simple and efficient in situ generated ruthenium catalyst for chemoselective transfer hydrogenation of nitroarenes: kinetic and mechanistic studies and comparison with iridium systems - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Amine Protection / Deprotection [fishersci.co.uk]

- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. biotage.com [biotage.com]

- 15. carlroth.com:443 [carlroth.com:443]

- 16. fishersci.com [fishersci.com]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. echemi.com [echemi.com]

- 19. tcichemicals.com [tcichemicals.com]

- 20. carlroth.com:443 [carlroth.com:443]

- 21. industrialchemicals.gov.au [industrialchemicals.gov.au]

Solubility of 4-(2-Aminoethoxy)aniline in organic solvents

An In-Depth Technical Guide to the Solubility of 4-(2-Aminoethoxy)aniline in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key bifunctional molecule often utilized in pharmaceutical synthesis and materials science. Recognizing the scarcity of public domain quantitative data, this document emphasizes the foundational principles governing its solubility. We will explore the theoretical underpinnings of its interactions with various organic solvent classes, present a predictive solubility profile, and provide a robust, field-proven experimental protocol for accurate solubility determination. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of solvent selection and solubility testing for aniline derivatives.

Molecular Profile and Physicochemical Drivers of Solubility

This compound is a unique structure possessing three key functional regions that dictate its solubility behavior:

-

Aniline Moiety: The aromatic ring provides a nonpolar surface area, suggesting some affinity for aromatic or less polar solvents. However, the primary aromatic amine (-NH2) group is highly polar and acts as both a hydrogen bond donor and acceptor.

-

Aliphatic Ether Linkage: The ethoxy (-O-CH2-CH2-) chain introduces flexibility and a polar ether oxygen that is a strong hydrogen bond acceptor.

-

Primary Amino Group: The terminal ethylamine (-CH2-CH2-NH2) group is aliphatic, highly basic compared to the aromatic amine, and is also a potent hydrogen bond donor and acceptor.

The presence of two amino groups and an ether linkage makes this compound a predominantly polar molecule with significant hydrogen bonding capability. Its solubility will be maximized in solvents that can effectively engage in these interactions.

Theoretical Framework and Predictive Solubility

The principle of "like dissolves like" is the cornerstone of predicting solubility. A solute dissolves best in a solvent that shares similar intermolecular forces. For this compound, the key interactions are hydrogen bonding and dipole-dipole forces.

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents are excellent hydrogen bond donors and acceptors. They are expected to readily solvate all polar sites on the molecule, leading to high solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have strong dipoles and can act as hydrogen bond acceptors but not donors. They will interact favorably with the N-H groups and the ether oxygen. High to moderate solubility is predicted. Acetonitrile may be less effective than DMSO or DMF due to its lower polarity.

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents lack polarity and cannot participate in hydrogen bonding. They will be unable to overcome the strong intermolecular forces between the this compound molecules, resulting in very low or negligible solubility.

Table 1: Predicted Solubility of this compound and Solvent Selection Considerations

| Solvent Class | Example Solvents | Predicted Solubility | Pharmaceutical Utility & Rationale[1][2] |

| Polar Protic | Methanol, Ethanol | High | Recommended/Usable: Excellent for reactions and purifications. Ethanol is often preferred due to its lower toxicity (ICH Class 3) compared to Methanol (ICH Class 2)[1]. |

| Isopropanol (IPA) | High | Recommended: A common, low-toxicity (ICH Class 3) solvent suitable for crystallization and formulation. | |

| Water | Moderate to High | Recommended: Greenest solvent, but solubility will be highly pH-dependent due to the basicity of the amino groups. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very High | Usable (Substitution Advised): Exceptional solvating power, but its high boiling point makes it difficult to remove. Often used for screening assays. |

| N,N-Dimethylformamide (DMF) | Very High | Usable (Substitution Advised): High boiling and associated with toxicity concerns. Its use is often minimized in late-stage development. | |

| Acetonitrile | Moderate | Usable (Substitution Advised): A common HPLC mobile phase and reaction solvent (ICH Class 2). Its solvating power is less than DMSO/DMF. | |

| Acetone | Moderate to High | Recommended: Low-boiling, low-toxicity (ICH Class 3) solvent useful for extractions, washing, and as a reaction medium[1]. | |

| Ethyl Acetate | Low to Moderate | Recommended: A versatile ester (ICH Class 3) with moderate polarity. Useful for extractions and chromatography. | |

| Ethers | Tetrahydrofuran (THF) | Moderate | Usable (Substitution Advised): Good solvent but prone to peroxide formation. Often replaced by 2-MeTHF. |

| Nonpolar | Toluene | Low | Usable (Substitution Advised): Can solvate the aromatic ring but poor interaction with polar groups. An ICH Class 2 solvent. |

| Heptane/Hexane | Very Low / Insoluble | Usable: Often used as an anti-solvent in crystallization processes to induce precipitation from a more polar solvent. | |

| Chlorinated | Dichloromethane (DCM) | Low to Moderate | Usable (Substitution Advised): Effective but carries toxicity and environmental concerns (ICH Class 2). |

Strategic Solvent Selection Workflow

Selecting a solvent in a regulated environment like drug development is a multi-faceted decision that balances performance with safety and sustainability.[1][2] The process should be systematic to ensure the chosen solvent is viable for scaling up.

Caption: Systematic workflow for pharmaceutical solvent selection.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is based on the well-established "shake-flask" method, recognized by regulatory bodies like the OECD and WHO for its reliability in determining the equilibrium solubility of a compound.[3][4][5]

Objective: To determine the saturation concentration of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (ensure purity is known)

-

Selected solvent (HPLC grade or higher)

-

Analytical balance

-

Glass vials (e.g., 4-20 mL) with PTFE-lined screw caps

-

Mechanical shaker or agitator with temperature control (e.g., orbital shaker in an incubator)

-

Syringe filters (0.22 or 0.45 µm, ensure compatibility with the solvent)

-

Volumetric flasks and pipettes

-

Validated analytical system (e.g., HPLC-UV, GC-FID) for concentration measurement

Protocol Steps:

-

Preparation: Add an excess amount of this compound to a vial. The key is to add enough solid so that a visible amount remains undissolved at the end of the experiment, ensuring saturation.

-

Solvent Addition: Accurately add a known volume of the selected solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in the temperature-controlled shaker (e.g., 25 °C or 37 °C). Agitate the slurry for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached. Rationale: Continuous agitation is crucial to maximize the surface area of the solid and achieve true thermodynamic equilibrium between the solid and liquid phases.

-

Phase Separation: After equilibration, let the vials stand undisturbed in the temperature-controlled environment for at least 1-2 hours to allow excess solid to settle. Rationale: This step prevents the filter from clogging and ensures that the sample taken is from the saturated supernatant.

-

Sampling and Filtration: Carefully draw a sample from the clear supernatant. Immediately filter the sample through a solvent-compatible syringe filter into a clean vial. Rationale: Filtration removes any remaining microscopic solid particles, which would otherwise lead to an overestimation of solubility.[3]

-

Dilution: Promptly and accurately perform a serial dilution of the filtered saturate into fresh solvent to bring the concentration within the calibrated range of the analytical method. Rationale: A known dilution factor is essential for accurate back-calculation of the original concentration.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC) to determine the concentration.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.

Caption: The OECD-aligned Shake-Flask method for solubility.

References

- Purosolv. (2025, April 22). Choosing the Right Solvent for Drug Manufacturing.

- MDPI. (n.d.).

- Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development.

- Coastview Solvents. (2023, September 2). Understanding the Role of Solvents in Pharmaceutical Manufacturing.

- Haltermann Carless. (2020, September 4). How to make the right choice when buying solvents for the pharmaceutical industry.

- ChemBK. (2024, April 9). 4-[2-(4-aminophenoxy)ethoxy]aniline.

- OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.

- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?

- ResearchGate. (n.d.). Experimentally determined pH-dependent API solubility using a globally harmonized protocol.

- World Health Organiz

- World Health Organization. (2018, July 2).

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- OECD. (n.d.). Test No.

- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.

Sources

A Senior Application Scientist's Guide to 4-(2-Aminoethoxy)aniline: From Commercial Procurement to Laboratory Application

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the success of discovery and development pipelines. 4-(2-Aminoethoxy)aniline is a bifunctional aromatic amine that has emerged as a highly versatile intermediate. Its structure, featuring a primary aromatic amine, a flexible ether linkage, and a terminal primary aliphatic amine, offers multiple reactive sites for chemical elaboration. This unique combination allows for the construction of complex molecular architectures, making it a valuable precursor in the synthesis of pharmaceuticals, specialty polymers, and functional dyes.[1]

The aniline moiety is a well-established pharmacophore, particularly in the development of kinase inhibitors and other targeted therapies.[2] The aminoethoxy side chain can significantly influence physicochemical properties such as solubility, bioavailability, and metabolic stability, while also providing a vector for further conjugation or interaction with biological targets.[2][3] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the commercial availability, quality assessment, safe handling, and practical application of this compound.

Physicochemical Properties and Identification

This compound is most commonly available commercially as a hydrochloride salt to enhance its stability and solubility in aqueous systems.[1] Understanding the specific form of the material is critical, as the molecular weight and handling properties differ between the free base and its various salt forms.

| Property | Value | Source |

| Chemical Name | This compound hydrochloride | [1] |

| Synonym(s) | 4-(2-aminoethoxy)benzenamine hydrochloride | |

| CAS Number | 1375068-75-9 (monohydrochloride) | [1] |

| 1158411-43-8 (dihydrochloride) | [4] | |

| Molecular Formula | C₈H₁₃ClN₂O (monohydrochloride) | [1] |

| C₈H₁₄Cl₂N₂O (dihydrochloride) | [4] | |

| Molecular Weight | 188.66 g/mol (monohydrochloride) | |

| 225.12 g/mol (dihydrochloride) | [4] | |

| Typical Purity | ≥97% | |

| Physical Form | Solid |

Commercial Availability and Procurement

A critical first step in any research endeavor is the reliable procurement of starting materials. This compound is available from several chemical suppliers, primarily in research-grade quantities.

Representative Commercial Suppliers:

| Supplier | Form | Typical Purity | Notes |

| Sigma-Aldrich (Merck) | Hydrochloride | 97% | Available in research quantities. |

| Fluorochem | Hydrochloride | Not specified | Available in various pack sizes (100mg, 250mg, 1g).[5] |

| Synblock | Dihydrochloride | NLT 98% | Provides documentation such as NMR, HPLC, and LC-MS.[4] |

| MySkinRecipes | Hydrochloride | 97% | Marketed as an intermediate for pharmaceuticals.[1] |

Procurement Strategy: When selecting a supplier, the primary consideration should be the quality and consistency of the material. For drug discovery applications, it is crucial to obtain a Certificate of Analysis (CoA) that includes data from identity and purity tests, such as NMR and HPLC. For initial screening, material from any reputable supplier may suffice. However, for lead optimization and preclinical studies, sourcing from a supplier who can provide detailed analytical data and guarantee lot-to-lot consistency is essential. Note that this chemical is intended for research use only and is not for human or veterinary use.[6][7]

Quality Assessment and Analytical Protocols

Upon receipt of a commercial batch of this compound, independent verification of its identity and purity is a cornerstone of good laboratory practice. This self-validating step ensures the integrity of subsequent experimental results.

Workflow for Incoming Material QC

Caption: Quality control workflow for incoming this compound.

Protocol 1: Purity Determination by Reverse-Phase HPLC

This protocol describes a general method for assessing the purity of this compound hydrochloride using HPLC with UV detection. Anilines are readily analyzed by HPLC, which is often preferred over GC to avoid derivatization.[8]

1. Objective: To quantify the purity of the compound and identify any major impurities.

2. Materials:

-

This compound hydrochloride sample

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water

-

Trifluoroacetic acid (TFA)

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Instrument & Conditions:

-

HPLC System: With UV-Vis detector

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in ACN

-

Gradient: 5% to 95% B over 15 minutes

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Prepare a 1 mg/mL solution in 50:50 Water:ACN.

4. Procedure:

-

Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

-

Inject a blank (50:50 Water:ACN) to ensure no system contamination.

-

Inject the prepared sample solution.

-

Run the gradient method and collect the data.

5. Data Analysis & Trustworthiness:

-

Integrate all peaks in the chromatogram.

-

Calculate the area percent purity by dividing the area of the main peak by the total area of all peaks.

-

Self-Validation: The retention time of the main peak should be consistent across multiple injections. The presence of significant impurity peaks (>0.5%) warrants further investigation or purification before use in sensitive applications. This method provides a reliable assessment of purity, which is crucial for stoichiometric calculations in subsequent reactions.

Handling, Storage, and Safety

Aromatic amines as a class require careful handling due to potential toxicity.[9] Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before handling.[10][11]

Key Safety Information:

| Hazard Category | GHS Pictogram | Hazard Statement | Precautionary Statement |

| Skin Irritation | GHS07 | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing.[12] |

| Eye Irritation | GHS07 | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12] |

| General Handling | - | - | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[12] P264: Wash skin thoroughly after handling.[13] |

Storage:

-

Store in a tightly sealed container in a dry, well-ventilated place.[13]

-

Keep under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, as anilines can be sensitive to air and light.[14]

-

Recommended storage temperature is room temperature.[1]

Synthetic Context

Understanding the synthetic origin of this compound provides insight into potential impurities. A common and efficient method for preparing anilines is the reduction of a corresponding nitroaromatic compound.[15]

Caption: Use of this compound as a scaffold for library synthesis.

Example Protocol: Synthesis of a Substituted Amide Derivative

This protocol demonstrates a common application: the acylation of the more nucleophilic aliphatic amine in the presence of the less reactive aromatic amine.

1. Objective: To selectively form an amide bond on the terminal aminoethoxy group.

2. Rationale: The aliphatic primary amine is significantly more basic and nucleophilic than the aromatic amine, whose lone pair is delocalized into the benzene ring. This difference allows for selective reaction under controlled conditions, a fundamental concept in synthetic organic chemistry.

3. Materials:

-

This compound hydrochloride (1.0 eq)

-

Acetyl chloride (1.05 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

-

Dichloromethane (DCM) as solvent

-

Saturated sodium bicarbonate solution

-

Brine

4. Procedure:

-

Suspend this compound hydrochloride in DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Add the base (TEA or DIPEA) and stir for 10 minutes at room temperature to liberate the free amine.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride dropwise via syringe.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with saturated sodium bicarbonate, then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

11. Self-Validation: The success of the selective acylation can be confirmed by ¹H NMR. A downfield shift of the methylene protons adjacent to the newly formed amide will be observed, while the chemical shifts of the aromatic protons will remain largely unchanged. Mass spectrometry will confirm the expected molecular weight of the product.